molecular formula C8H6FNO B1367038 1-Fluoro-3-isocyanato-2-methylbenzene CAS No. 60221-81-0

1-Fluoro-3-isocyanato-2-methylbenzene

Cat. No.: B1367038
CAS No.: 60221-81-0
M. Wt: 151.14 g/mol
InChI Key: OXJRWBPYWYAGNW-UHFFFAOYSA-N
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Description

1-Fluoro-3-isocyanato-2-methylbenzene is an organic compound with the chemical formula C8H6FNO. It is a derivative of benzene, where a fluorine atom, an isocyanate group, and a methyl group are substituted on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

The synthesis of 1-Fluoro-3-isocyanato-2-methylbenzene typically involves the reaction of 3-fluoro-2-methylaniline with triphosgene in the presence of a base such as sodium bicarbonate. The reaction is carried out in dichloromethane at low temperatures (0°C) to ensure the stability of the intermediate products . The general reaction scheme is as follows:

  • Dissolve 3-fluoro-2-methylaniline in dichloromethane.
  • Add an aqueous solution of sodium bicarbonate.
  • Introduce triphosgene to the reaction mixture.
  • Stir the reaction mixture at 0°C for one hour.
  • Extract the product with dichloromethane and purify it by precipitation with hexane.

Industrial production methods may involve similar steps but are optimized for larger scales and higher yields.

Chemical Reactions Analysis

1-Fluoro-3-isocyanato-2-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and isocyanate groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Fluoro-3-isocyanato-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-isocyanato-2-methylbenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reaction forms stable urea or carbamate linkages, which can modify the properties of the target molecules. The fluorine atom also influences the reactivity of the compound by stabilizing the negative charge on the aromatic ring during electrophilic substitution reactions .

Comparison with Similar Compounds

1-Fluoro-3-isocyanato-2-methylbenzene can be compared with other similar compounds, such as:

    1-Fluoro-2-isocyanato-3-methylbenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    3-Fluoro-2-methylphenyl isocyanate: Another isomer with distinct properties and uses.

    4-Fluorobenzyl isocyanate: A related compound with a different substitution pattern on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in synthesis and material science .

Properties

IUPAC Name

1-fluoro-3-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJRWBPYWYAGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497164
Record name 1-Fluoro-3-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60221-81-0
Record name 1-Fluoro-3-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-methylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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